molecular formula C7H3BrClN3S B14086500 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine

Cat. No.: B14086500
M. Wt: 276.54 g/mol
InChI Key: RPBHKSZBYUXDBO-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ringThe thiadiazole ring is known for its bioisosteric properties, which allow it to mimic other biologically active structures, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid, followed by a ring closure reaction using thionyl chloride. The detailed steps are as follows :

    Bromination: 3,4-diaminopyridine is treated with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.

    Ring Closure: The intermediate 2,5-dibromo-3,4-diaminopyridine undergoes a ring closure reaction with thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is not fully understood. the thiadiazole ring is known to interact with various biological targets due to its bioisosteric properties. It can mimic other biologically active structures and disrupt processes related to DNA replication, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the presence of both a pyridine ring and a thiadiazole ring in its structure. This dual-ring system, along with the bromine and chlorine substituents, provides a versatile platform for various chemical modifications and applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H3BrClN3S

Molecular Weight

276.54 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-5-chloro-1,3,4-thiadiazole

InChI

InChI=1S/C7H3BrClN3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H

InChI Key

RPBHKSZBYUXDBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NN=C(S2)Cl

Origin of Product

United States

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